![molecular formula C8H10S2 B098846 2-(Phenylthio)ethanethiol CAS No. 17109-66-9](/img/structure/B98846.png)
2-(Phenylthio)ethanethiol
Overview
Description
2-(Phenylthio)ethanethiol is a chemical compound with the molecular formula C8H10S2 . It has a molecular weight of 170.3 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(Phenylthio)ethanethiol can be represented by the InChI string:InChI=1S/C8H10S2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2
. The compound has a topological polar surface area of 26.3 Ų and a complexity of 77.3 . Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Phenylthio)ethanethiol include a molecular weight of 170.3 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 .Scientific Research Applications
Organic Synthesis
2-(Phenylthio)ethanethiol: is utilized in organic synthesis as a building block for creating complex molecules. It’s particularly valuable in the synthesis of heterocyclic compounds like indoles, benzofurans, and benzothiophenes . These compounds have various applications, ranging from pharmaceuticals to materials science.
Medicinal Chemistry
In medicinal chemistry, 2-(Phenylthio)ethanethiol plays a role in the synthesis of thymidine derivatives . These derivatives are crucial in the development of antiviral drugs, including treatments for HIV and other viral infections. The compound’s ability to act as a protective group during synthesis makes it indispensable in the creation of these life-saving medications.
Environmental Science
The compound’s derivatives are explored for environmental applications, such as in the synthesis of phthalonitrile-based dyes and pigments . These substances can be used in environmental sensing and monitoring, aiding in the detection of pollutants and the assessment of environmental health.
Materials Science
2-(Phenylthio)ethanethiol: is involved in materials science, particularly in the development of nanomaterials and polymers . Its thiol group can bind to metal surfaces, facilitating the creation of metal-organic frameworks (MOFs) and other advanced materials with applications in catalysis, gas storage, and separation technologies.
Analytical Chemistry
In analytical chemistry, 2-(Phenylthio)ethanethiol is used as a derivatization agent to enhance the detection of certain compounds . It improves the ionization efficiency in mass spectrometry, allowing for more accurate and sensitive analysis of complex mixtures.
Biochemistry
The compound finds use in biochemistry for the synthesis of thioglycosides, which are essential in the study of carbohydrate-based biological processes . Thioglycosides serve as glycosyl donors in oligosaccharide assembly, which is fundamental to understanding and manipulating biochemical pathways involving carbohydrates.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like 2-(phenylthio)ethanol have been used in the synthesis of indole, benzofuran, and benzothiophene .
Mode of Action
It’s likely that it interacts with its targets through the thiol group, which is known to form covalent bonds with certain amino acid residues in proteins, potentially altering their function .
Biochemical Pathways
For instance, 2-phenylethanol, a compound synthesized from L-phenylalanine, is involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of lignin and other phenolic metabolites .
properties
IUPAC Name |
2-phenylsulfanylethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABQRYRMGGTZFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylthio)ethanethiol | |
CAS RN |
17109-66-9 | |
Record name | 2-(phenylsulfanyl)ethane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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